molecular formula C15H16N2O2 B1406861 (1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate CAS No. 1242440-98-7

(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate

Cat. No.: B1406861
CAS No.: 1242440-98-7
M. Wt: 256.3 g/mol
InChI Key: SNWOQIWYHRRUOF-UHFFFAOYSA-N
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Description

(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Inhibition and Drug Metabolism

Imidazole-containing compounds, like “(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate,” often exhibit significant biological activities, including the inhibition of enzymes like cytochrome P450 isoforms. These enzymes play a crucial role in drug metabolism, and their inhibition can provide insights into drug-drug interactions and the development of therapeutic agents with improved pharmacokinetic profiles (Khojasteh et al., 2011).

Synthetic Chemistry and Heterocyclic Compound Synthesis

The imidazole ring, part of the “this compound” structure, is a cornerstone in heterocyclic chemistry. Compounds with imidazole rings serve as key intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and material science. For example, imidazole derivatives are utilized in synthesizing heterocyclic compounds with diverse biological activities (Gomaa & Ali, 2020).

Ethylene Perception and Plant Biology

Cyclopropane derivatives, similar in structure to the cyclopropane carboxylate moiety of “this compound,” have been studied in plant biology, particularly in the context of ethylene perception and plant growth regulation. Compounds like 1-methylcyclopropene (1-MCP) illustrate the utility of cyclopropane derivatives in modulating ethylene responses in plants, which has implications for agricultural practices and post-harvest management of fruits and vegetables (Watkins, 2006).

Antioxidant Activity and Free Radical Scavenging

The structural motifs in “this compound” may contribute to antioxidant activity, as seen in other compounds with similar functional groups. The study of antioxidants and their mechanisms of action, including free radical scavenging and inhibition of oxidative stress, is crucial for developing therapeutic agents and understanding their role in disease prevention (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

ethyl 2-[4-(1H-imidazol-5-yl)phenyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-15(18)13-7-12(13)10-3-5-11(6-4-10)14-8-16-9-17-14/h3-6,8-9,12-13H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWOQIWYHRRUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
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